molecular formula C14H24O6 B11979610 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane

2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane

Cat. No.: B11979610
M. Wt: 288.34 g/mol
InChI Key: YIEBXCCPOCRXRB-UHFFFAOYSA-N
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Description

2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is a complex organic compound that features multiple oxirane (epoxide) groups. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane typically involves the reaction of a polyol with an epoxidizing agent. Common epoxidizing agents include peracids (such as m-chloroperbenzoic acid) and hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the epoxide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its multiple epoxide groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s reactivity with nucleophiles makes it useful in bioconjugation reactions, where it can be used to modify biomolecules such as proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in drug delivery systems where the epoxide groups can be used for targeted release.

Industry

Industrially, this compound can be used in the production of epoxy resins, which are valuable in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism by which 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane exerts its effects involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity underlies its applications in synthesis, bioconjugation, and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triepoxypropane: Another compound with multiple epoxide groups, used in similar applications.

    Epichlorohydrin: A simpler epoxide used in the production of epoxy resins and other chemicals.

    Glycidol: An epoxide with applications in organic synthesis and as a stabilizer in polymers.

Uniqueness

What sets 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane apart is its multiple epoxide groups, which provide a higher degree of reactivity and versatility in chemical reactions compared to simpler epoxides.

Properties

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

2-[[2-methyl-3-(oxiran-2-ylmethoxy)-2-(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane

InChI

InChI=1S/C14H24O6/c1-14(8-15-2-11-5-18-11,9-16-3-12-6-19-12)10-17-4-13-7-20-13/h11-13H,2-10H2,1H3

InChI Key

YIEBXCCPOCRXRB-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1CO1)(COCC2CO2)COCC3CO3

Origin of Product

United States

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